molecular formula C25H29N3O3 B10996275 4-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}butan-1-one

4-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}butan-1-one

Cat. No.: B10996275
M. Wt: 419.5 g/mol
InChI Key: PDIYUMJDPQGYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central butan-1-one backbone substituted with a 1H-indol-3-yl group at the 4-position and a piperazine ring at the 1-position. The piperazine is further functionalized with a 2-methoxyphenyl acetyl moiety. This structure combines pharmacophoric elements associated with serotonin (5-HT) and dopamine receptor modulation, as seen in atypical antipsychotics . The indole group contributes to π-π stacking interactions, while the piperazine-acetyl linkage enhances solubility and receptor binding . Its synthesis involves coupling 4-(1H-indol-3-yl)butanoic acid derivatives with substituted piperazines, though intermediates like 4-(1H-indol-3-yl)butanoyl chloride are prone to intramolecular cyclization, complicating isolation .

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1-[4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C25H29N3O3/c1-31-23-11-5-2-7-19(23)17-25(30)28-15-13-27(14-16-28)24(29)12-6-8-20-18-26-22-10-4-3-9-21(20)22/h2-5,7,9-11,18,26H,6,8,12-17H2,1H3

InChI Key

PDIYUMJDPQGYKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Piperazine Intermediate Preparation

The 4-[(2-methoxyphenyl)acetyl]piperazine intermediate is synthesized via a two-step process:

  • Acylation of piperazine :

    • Reagents : 2-Methoxyphenylacetyl chloride, piperazine, triethylamine (TEA) in dichloromethane (DCM).

    • Conditions : 0°C to room temperature, 12–16 hours.

    • Yield : 68–72%.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the mono-acylated product, avoiding over-acylation.

Indole Moiety Functionalization

The 1H-indol-3-yl group is introduced through:

  • Friedel-Crafts alkylation : Using indole and 4-chlorobutan-1-one in the presence of AlCl₃.

  • Conditions : Reflux in DCM, 6 hours.

  • Yield : 58%.

Coupling of Intermediate Components

The final step involves coupling the piperazine and indole intermediates via nucleophilic acyl substitution:

  • Reagents : 1-(4-[(2-Methoxyphenyl)acetyl]piperazin-1-yl)butan-1-one, 1H-indol-3-ylmagnesium bromide.

  • Conditions : Tetrahydrofuran (THF), −78°C to room temperature, 8 hours.

  • Yield : 65%.

Multicomponent One-Pot Approaches

To streamline synthesis, one-pot methods combine indole, piperazine, and ketone precursors:

Ugi-Four Component Reaction (Ugi-4CR)

  • Components : 2-Methoxyphenylacetic acid, piperazine, indole-3-carboxaldehyde, tert-butyl isocyanide.

  • Catalyst : Zn(OTf)₂ (10 mol%) in methanol.

  • Conditions : 60°C, 24 hours.

  • Yield : 52%.

Tandem Acylation-Alkylation

  • Steps :

    • Acylation : Piperazine + 2-methoxyphenylacetyl chloride (DCM, TEA).

    • Alkylation : Resultant intermediate + 4-bromo-1H-indol-3-ylbutan-1-one (K₂CO₃, DMF).

  • Yield : 70%.

Solid-Phase Synthesis for High-Throughput Production

Polymer-supported strategies enable scalable synthesis:

Resin-Bound Piperazine

  • Resin : Wang resin functionalized with piperazine.

  • Steps :

    • Acylation with 2-methoxyphenylacetyl chloride.

    • Cleavage with trifluoroacetic acid (TFA)/DCM (1:1).

  • Purity : >95% (HPLC).

Indole Coupling via HATU

  • Reagents : 1H-indol-3-ylbutanoic acid, HATU, DIPEA.

  • Yield : 78%.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Cross-Coupling

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Substrates : 4-Bromopiperazine derivative and indolylboronic acid.

  • Conditions : Dioxane/H₂O (3:1), 80°C, 12 hours.

  • Yield : 74%.

Organocatalytic Asymmetric Synthesis

  • Catalyst : L-Proline (20 mol%).

  • Reaction : Michael addition of indole to α,β-unsaturated ketone.

  • Enantiomeric excess (ee) : 88%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Key Advantage
Stepwise Synthesis659024High regioselectivity
Ugi-4CR528524Atom economy
Solid-Phase789548Scalability
Palladium-Catalyzed749212Functional group tolerance

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butanone side chain, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the butanone side chain.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

The compound 4-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}butan-1-one is a significant chemical entity with various applications in scientific research, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.

Pharmacological Studies

The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that derivatives of indole and piperazine exhibit significant biological activities, including:

  • Antidepressant Activity : Compounds with similar structures have been studied for their effects on serotonin receptors, suggesting potential use in treating depression and anxiety disorders.
  • Anticancer Properties : Indole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain piperazine-based compounds can induce apoptosis in various cancer cell lines.

Neuropharmacology

The compound's structure allows it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction is crucial for developing drugs targeting neurological disorders.

Antimicrobial Activity

Research has indicated that compounds containing indole and methoxyphenyl groups possess antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth, making them candidates for antibiotic development.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
VilazodoneAntidepressantU.S. Patent No. 5,532,241
Indole Derivative AAnticancerJournal of Medicinal Chemistry
Piperazine Derivative BAntimicrobialEuropean Journal of Medicinal Chemistry

Table 2: Synthesis Methods

MethodDescriptionReference
Method AMulti-step synthesis involving indole formationMDPI Journal
Method BPiperazine coupling with acetylated phenyl groupsResearchGate

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of indole derivatives similar to this compound. The study found that these compounds significantly increased serotonin levels in animal models, suggesting potential efficacy in treating major depressive disorders.

Case Study 2: Anticancer Activity

Research conducted on a series of indole-piperazine derivatives demonstrated that specific modifications to the piperazine ring enhanced cytotoxicity against breast cancer cells. The results indicated that these compounds could be developed into effective chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Structural Analogues and Key Differences

Compound Name Structural Differences vs. Target Compound Molecular Weight Key Pharmacological Features References
Fluanisone (1-(4-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one) Fluorophenyl replaces indole; identical piperazine-acetyl group 370.4 Antipsychotic (D2/5-HT2A antagonism)
Anisopirol (1-(4-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-ol) Ketone → alcohol; fluorophenyl replaces indole 372.4 Dopamine D2 antagonist; lower catalepsy
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone Biphenyl replaces indole; shorter chain (ethanone) 389.5 Anti-dopaminergic/anti-serotonergic activity; lower catalepsy
2-(5-Bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone Brominated indole; ethanone backbone 428.3 Potential 5-HT6 antagonism (structural inference)
4-(1H-Indol-3-yl)-1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one Indole-2-carbonyl replaces 2-methoxyphenyl acetyl 414.5 Dual indole motifs may enhance receptor cross-talk

Table 2: Pharmacological and Computational Comparisons

Compound Name Receptor Targets QSAR Descriptors (e.g., QPlogBB, EA) Therapeutic Indication References
Target Compound D2, 5-HT2A (predicted) High QPlogBB (brain penetration) Schizophrenia (atypical antipsychotic)
Fluanisone D2, 5-HT2A Moderate QPlogBB Psychosis, agitation
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone D2, 5-HT2A High EA (electron affinity) Antipsychotic with reduced EPS
Benperidol (3-[1-[4-(4-Fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one) D2, BACE1 N/A Alzheimer’s (repurposed use)

Key Findings

Indole vs. Fluorophenyl : The indole group in the target compound enhances serotonin receptor affinity compared to fluorophenyl analogues like Fluanisone, which prioritize dopamine D2 antagonism .

Backbone Flexibility: The butan-1-one chain improves metabolic stability over ethanone derivatives (e.g., compounds), which exhibit shorter half-lives .

Piperazine Substitution : The 2-methoxyphenyl acetyl group optimizes blood-brain barrier penetration (QPlogBB > 0.5) compared to bulkier substituents (e.g., biphenyl), which reduce bioavailability .

Catalepsy Risk : Analogues with ketone backbones (e.g., target compound, Fluanisone) show lower catalepsy induction than alcohol derivatives like Anisopirol, likely due to reduced D2 overactivation .

Biological Activity

4-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}butan-1-one, a compound featuring both indole and piperazine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound exhibits a range of biological activities, particularly in the fields of anti-tubercular and anti-cancer research. The presence of the indole ring is known to enhance binding affinity to various biological targets, while the piperazine moiety contributes to its pharmacological properties.

  • Anti-Tubercular Activity : Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anti-tubercular properties. For instance, compounds with IC90 values ranging from 3.73 to 40.32 μM were identified as effective against Mycobacterium tuberculosis .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies indicate that certain derivatives show promising results with IC50 values lower than standard chemotherapeutic agents, suggesting potential as a lead compound in cancer therapy .

Case Study 1: Anti-Tubercular Efficacy

In a study focusing on the synthesis and evaluation of new anti-tubercular agents, several compounds were tested for their effectiveness against Mycobacterium tuberculosis. Among these, a derivative closely related to the target compound exhibited an IC50 of 2.18 μM and an IC90 of 4.00 μM, indicating strong inhibitory effects on bacterial growth .

Case Study 2: Cytotoxicity Assessment

A series of related compounds were subjected to cytotoxicity screening against human embryonic kidney (HEK-293) cells. The results demonstrated that most active compounds were non-toxic at concentrations effective for inhibiting tumor cell proliferation . This suggests a favorable therapeutic index for further development.

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (μM)IC90 (μM)Target Organism/Cell Line
Compound AAnti-Tubercular2.184.00Mycobacterium tuberculosis
Compound BCytotoxicity<10N/AHEK-293
Compound CAnti-Cancer<5N/AVarious Cancer Cell Lines

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that highlight the importance of the indole and piperazine groups in enhancing biological activity. SAR studies indicate that modifications on the methoxyphenyl group significantly influence the compound's potency against target cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.